ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthalene-2-amido group at position 5 and a sulfanyl-acetamido-benzoate moiety at position 2. This structure combines aromatic, sulfhydryl, and amide functionalities, which are critical for biological interactions. The 1,3,4-thiadiazole ring is a pharmacophore associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Synthetic routes for analogous compounds (e.g., ) typically involve:
Thiadiazole ring formation via cyclization of thiosemicarbazides.
Substitution reactions at the thiadiazole sulfur atom using alkyl/aryl halides or thiols.
Amidation to introduce the naphthalene moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-2-32-22(31)16-9-11-19(12-10-16)25-20(29)14-33-24-28-27-23(34-24)26-21(30)18-8-7-15-5-3-4-6-17(15)13-18/h3-13H,2,14H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METJUFFCIXEBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the naphthalene moiety: This step involves the reaction of the 1,3,4-thiadiazole derivative with naphthalene-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the ethyl ester: The final step includes esterification of the benzoic acid derivative with ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,3,4-thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
Ethyl 4-(2-{[5-(naphthalene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a compound that belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and results from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 378.49 g/mol
- IUPAC Name : this compound
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Study Findings : A series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides were synthesized and tested against human lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. Among these, certain derivatives demonstrated potent anticancer activity, inhibiting DNA synthesis and inducing apoptosis in MCF-7 cells in a dose-dependent manner .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:
- Research Results : Compounds similar to this compound were evaluated for antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These studies utilized disk diffusion methods and reported significant inhibitory effects .
The mechanisms through which thiadiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study 1 : A derivative with structural similarities to this compound was tested on MCF-7 cells and showed a significant reduction in cell viability at concentrations above 10 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | HepG2 | 15.0 | DNA synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
